3-(2-Bromoacetyl)-4-hydroxybenzoic acid

Description

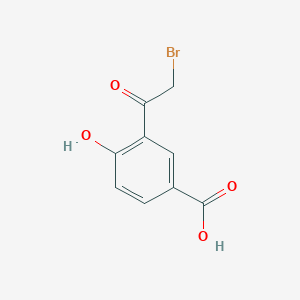

3-(2-Bromoacetyl)-4-hydroxybenzoic acid is a benzoic acid derivative characterized by a hydroxyl group at the para position (C4) and a 2-bromoacetyl substituent at the meta position (C3). This compound serves as a critical precursor in synthetic chemistry, particularly for constructing heterocyclic frameworks. For instance, it has been utilized to synthesize polyfunctionalized coumarin derivatives, such as 3-(2-bromoacetyl)-2H-chromen-2-one, which exhibit significant anticancer activity against human cancer cell lines . The bromoacetyl group enhances electrophilicity, making the compound reactive toward nucleophiles (e.g., amines, thiols), enabling its use in cross-coupling reactions and cyclization processes .

Properties

CAS No. |

74815-31-9 |

|---|---|

Molecular Formula |

C9H7BrO4 |

Molecular Weight |

259.05 g/mol |

IUPAC Name |

3-(2-bromoacetyl)-4-hydroxybenzoic acid |

InChI |

InChI=1S/C9H7BrO4/c10-4-8(12)6-3-5(9(13)14)1-2-7(6)11/h1-3,11H,4H2,(H,13,14) |

InChI Key |

KTSPNWHXNBQMIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)CBr)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 3-(2-bromoacetyl)-4-hydroxybenzoic acid and related benzoic acid derivatives are summarized below:

Structural Analogues

Functional Analogues

- Methyl syringate : Found in honey, this compound shares antimicrobial properties with 4-hydroxybenzoic acid but lacks halogenation or acetyl groups, limiting its synthetic utility .

- Caffeic acid (3,4-dihydroxybenzeneacrylic acid): Features dihydroxy and propenoic acid groups, enhancing antioxidant activity but differing in reactivity compared to bromoacetyl-substituted derivatives .

Key Research Findings

- Synthetic Efficiency: 3-(2-Bromoacetyl)-4-hydroxybenzoic acid reacts efficiently with heteronucleophiles (e.g., thiourea, hydrazines) to yield fused heterocycles, a feature absent in non-halogenated analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.